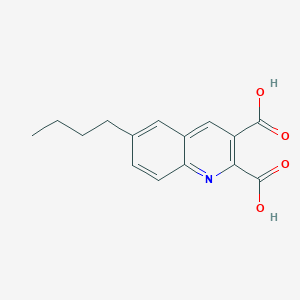

6-Butylquinoline-2,3-dicarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 6-butylquinoléine-2,3-dicarboxylique est un composé organique appartenant à la famille des quinoléines. Il est caractérisé par la présence d’un groupe butyle attaché à la sixième position du cycle quinoléine et de deux groupes acide carboxylique aux deuxième et troisième positions.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’acide 6-butylquinoléine-2,3-dicarboxylique implique généralement la réaction de dérivés de la quinoléine avec des réactifs appropriés. Une méthode courante implique la réaction d’un dichlorosuccinate avec une amine, suivie de réactions supplémentaires pour introduire le groupe butyle et les fonctions acide carboxylique . Les conditions réactionnelles incluent souvent l’utilisation de solvants inertes, d’acides organiques comme l’acide acétique et de plages de températures spécifiques pour assurer la formation du produit souhaité.

Méthodes de production industrielle : La production industrielle de l’acide 6-butylquinoléine-2,3-dicarboxylique peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Cela peut inclure l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour obtenir le composé en grandes quantités adaptées à diverses applications.

Analyse Des Réactions Chimiques

Types de réactions : L’acide 6-butylquinoléine-2,3-dicarboxylique peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés d’acide quinolinique.

Réduction : Les réactions de réduction peuvent modifier le cycle quinoléine ou les groupes acide carboxylique.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels à des positions spécifiques sur le cycle quinoléine.

Réactifs et conditions courants :

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium peuvent être utilisés.

Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés dans des conditions contrôlées pour réaliser des réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner de l’acide quinolinique, tandis que la réduction peut produire des dérivés de quinoléine réduits.

Applications de recherche scientifique

L’acide 6-butylquinoléine-2,3-dicarboxylique présente plusieurs applications de recherche scientifique, notamment :

Biologie : Le composé peut être utilisé dans des études liées à l’inhibition enzymatique et à la liaison aux récepteurs.

Industrie : Utilisé dans la production de polymères, d’adhésifs et d’autres matériaux industriels.

Applications De Recherche Scientifique

6-Butylquinoline-2,3-dicarboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: Utilized in the production of polymers, adhesives, and other industrial materials.

Mécanisme D'action

Le mécanisme d’action de l’acide 6-butylquinoléine-2,3-dicarboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un ligand, se liant aux ions métalliques ou aux récepteurs et influençant les processus biochimiques. Par exemple, il peut participer à des processus de transfert d’énergie de résonance de fluorescence (FRET) et de transfert d’électrons photo-induits (PET), ce qui le rend utile dans les applications de détection .

Composés similaires :

Acide quinolinique :

Acide adipique : Un acide dicarboxylique largement utilisé dans l’industrie, mais avec un cadre structurel différent.

Acide succinique : Un autre acide dicarboxylique ayant des applications dans divers domaines, mais avec une structure plus simple.

Unicité : L’acide 6-butylquinoléine-2,3-dicarboxylique est unique en raison de la présence à la fois du groupe butyle et du cycle quinoléine, qui confèrent des propriétés chimiques et physiques distinctes. Cela le rend précieux pour des applications spécifiques où ces caractéristiques sont avantageuses.

Comparaison Avec Des Composés Similaires

Quinolinic Acid:

Adipic Acid: A widely used dicarboxylic acid in the industry, but with a different structural framework.

Succinic Acid: Another dicarboxylic acid with applications in various fields, but with a simpler structure.

Uniqueness: 6-Butylquinoline-2,3-dicarboxylic acid is unique due to the presence of both the butyl group and the quinoline ring, which confer distinct chemical and physical properties. This makes it valuable for specific applications where these features are advantageous.

Propriétés

Numéro CAS |

92513-53-6 |

|---|---|

Formule moléculaire |

C15H15NO4 |

Poids moléculaire |

273.28 g/mol |

Nom IUPAC |

6-butylquinoline-2,3-dicarboxylic acid |

InChI |

InChI=1S/C15H15NO4/c1-2-3-4-9-5-6-12-10(7-9)8-11(14(17)18)13(16-12)15(19)20/h5-8H,2-4H2,1H3,(H,17,18)(H,19,20) |

Clé InChI |

XMKJEPQUUNXPBF-UHFFFAOYSA-N |

SMILES canonique |

CCCCC1=CC2=CC(=C(N=C2C=C1)C(=O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid](/img/structure/B11846415.png)

![2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide](/img/structure/B11846478.png)